2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido
Description
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Properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S2/c1-24-18-4-2-3-5-19(18)26(22,23)20-12-17(21)15-8-6-14(7-9-15)16-10-11-25-13-16/h2-11,13,17,20-21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTGMJGFHDLRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido is a sulfonamide derivative characterized by a complex structure that includes a thiophene ring and methoxy-substituted phenyl groups. This article focuses on its biological activity, synthesizing recent findings from various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in the context of drug design.
Biological Activity Overview
Recent research has highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. This is attributed to its ability to interfere with bacterial cell wall synthesis.
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, particularly in RNA viruses, making it a candidate for further antiviral drug development.
- Anticancer Potential : Some derivatives of sulfonamides have shown promise in inhibiting cancer cell growth, indicating potential applications in oncology.
Antimicrobial Activity
A study conducted by Bulfield et al. (2023) explored the antibacterial efficacy of various biphenyl derivatives, including sulfonamides. The results indicated that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL against selected bacterial strains .
Antiviral Activity
Research published in MDPI highlighted the antiviral potential of compounds with similar structural motifs. For instance, certain pyrazole derivatives were found to inhibit NS5B RNA polymerase activity by over 95% in vitro, suggesting that modifications to the thiophene and phenyl groups could enhance antiviral efficacy . The compound's structural features may contribute to its binding affinity for viral targets.
Anticancer Activity
A thesis investigation into various N-heterocyclic compounds reported that certain sulfonamide derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The growth inhibition was quantified using matched pairs of healthy and tumorigenic cell lines, revealing IC50 values below 10 µM for the most active compounds . This suggests that this compound could hold similar potential.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
